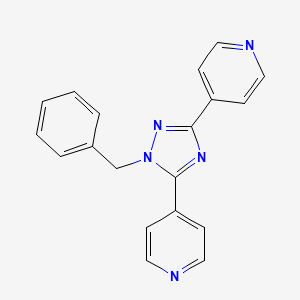

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine

描述

Structural Characterization

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 4,4'-(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine has been investigated through single-crystal X-ray diffraction (XRD). Key findings include:

Crystal Packing and Molecular Geometry

The compound crystallizes in a triclinic system (space group P-1 ) with unit cell parameters:

The triazole ring adopts a planar geometry, forming dihedral angles with the pyridine rings:

Bond Lengths and Angles

Critical bond parameters derived from XRD include:

| Bond Type | X-ray Distance (Å) | DFT-Calculated Distance (Å) |

|---|---|---|

| N1–C3 (Triazole) | 1.329(2) | 1.350 |

| C3–C4 (Triazole) | 1.343(2) | 1.355 |

| C4–N5 (Triazole) | 1.445(2) | 1.440 |

| N5–C6 (Pyridine) | 1.375(2) | 1.404 |

Hydrogen Bonding and Intermolecular Interactions

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) were employed to validate and refine the crystallographic data.

Optimized Geometries

- Triazole ring : Planar with bond lengths aligning closely with experimental values (e.g., N–N: 1.391 Å vs 1.345(3) Å in XRD).

- Pyridine substituents : The 4-pyridyl groups adopt a syn conformation relative to the triazole, minimizing torsional strain.

Electronic Distribution and Reactivity

- Mulliken charges : Negative charges localized on triazole nitrogen atoms (N1: -0.32, N2: -0.28, N5: -0.35) and pyridine nitrogens (N6:

属性

IUPAC Name |

4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGLCXOYVZAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605087 | |

| Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55391-37-2 | |

| Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthesis Approach

Preparation of Benzyl Hydrazine Intermediate

- Starting from benzyl halides (e.g., benzyl chloride), benzyl hydrazine is synthesized by nucleophilic substitution with hydrazine hydrate.

- This intermediate provides the benzyl substituent for the triazole ring nitrogen at position 1.

Formation of the 1,2,4-Triazole Core

- The benzyl hydrazine reacts with di-substituted pyridine carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides) to form hydrazide intermediates.

- Cyclization is induced under acidic or basic conditions, often with heating or microwave irradiation, to close the 1,2,4-triazole ring.

- The cyclization step involves ring closure between the hydrazide nitrogen and the carbonyl carbon, forming the triazole ring with pyridine substituents at C3 and C5.

-

- The pyridine rings are introduced either as part of the starting acyl hydrazide or through subsequent coupling reactions.

- The 4,4' linkage through the triazole ring is achieved by symmetrical substitution at the 3 and 5 positions of the triazole ring with pyridine moieties.

Representative Reaction Conditions

Comparative Table of Preparation Methods for 1,2,4-Triazole Derivatives Related to the Target Compound

化学反应分析

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the triazole or pyridine rings.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: This compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium.

作用机制

The mechanism of action of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity. This interaction can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

2.1.1. 4,4'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)dipyridine (3n)

- Structure : Differs by a phenyl group at the 1-position instead of benzyl.

- Synthesis : Higher yield (83%) compared to benzyl derivatives, attributed to the phenyl group’s lower steric hindrance .

- Applications: Used in MOFs due to its planar geometry and strong coordination with metal nodes .

- NMR Data :

2.1.2. 3,3'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)dipyridine (3o)

- Structure : Pyridine rings at the 3- and 5-positions of the triazole are meta-substituted (3-pyridyl).

- NMR Data :

2.1.3. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (CAS: 4329-78-6)

- Structure : Lacks the 1-benzyl substituent, resulting in a simpler triazole-dipyridine backbone.

- Physical Properties : Molecular weight = 223.23; stored at 2–8°C .

- Applications : Precursor for pharmaceutical impurities (e.g., Topiroxostat impurities) and MOF ligands .

Heterocycle Replacements

2.2.1. 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine

- Structure : Replaces triazole with pyrazole, altering electronic properties.

- Physical Properties :

- Safety : Labeled harmful (Xn) due to risks if swallowed .

Functional Group Additions

2.3.1. 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]bis-pyridine (CAS: 55391-42-9)

- Structure : Substitutes benzyl with a 4-pyridinylmethyl group.

- Applications: Enhanced coordination versatility in MOFs due to additional pyridyl donor sites .

Key Comparative Data

生物活性

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, focusing on its antibacterial and antifungal activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with dipyridine units. Its molecular formula is , with a molecular weight of 296.35 g/mol. The presence of the triazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that compounds incorporating the 1,2,4-triazole ring exhibit notable antibacterial properties. For instance:

- Mechanism of Action : The triazole ring acts as a bioisostere for carboxylic acids, enhancing binding interactions with bacterial DNA-gyrase, which is crucial for bacterial DNA replication. This interaction leads to inhibition of bacterial growth .

- Efficacy : In vitro assays have shown that derivatives of 1,2,4-triazole possess significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Amino-1,2,4-triazole derivatives | 5 | E. coli |

| Benzyl-substituted triazoles | 2–10 | S. aureus |

| 4-Chloro-phenyl triazoles | 5–15 | Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Triazoles are widely used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Inhibition Studies : Research indicates that triazole derivatives can effectively inhibit the growth of various fungal strains including Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Study on Antibacterial Potency : A study evaluated the antibacterial effects of various triazole compounds against resistant strains of bacteria. Results indicated that benzyl-substituted triazoles showed enhanced activity against Staphylococcus aureus, with some derivatives achieving MIC values as low as 2 µg/mL .

- Antifungal Efficacy : Another research focused on the antifungal activity of triazoles against Candida species. The study found that certain derivatives exhibited significant fungicidal effects at concentrations lower than those required for conventional antifungal agents .

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via refluxing substituted benzaldehyde derivatives with a triazole precursor (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the product . Optimization may involve adjusting stoichiometry, temperature, or catalyst loading to improve yield and purity.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology : Essential techniques include:

- Elemental analysis for verifying C, H, N composition.

- FTIR spectroscopy to identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹ and pyridine C-N stretches).

- Single-crystal X-ray diffraction for resolving bond angles, coordination geometry, and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) to assess thermal stability up to 1000°C in air .

Q. What preliminary applications have been explored for derivatives of this compound in materials science?

- Methodology : Derivatives have been incorporated into metal-organic frameworks (MOFs) as ligands. For example, Zn-MOFs constructed with 4,4'-dipyridine ligands demonstrate fluorescence sensing for Fe³⁺ and nitroaromatics. Hydrothermal synthesis (e.g., 160°C for 72 hours) is typically used, followed by crystallographic validation .

Advanced Research Questions

Q. How does the coordination behavior of this compound vary with transition metals, and how can structural ambiguities be resolved?

- Methodology : The ligand’s thiadiazole and pyridine groups act as multitopic donors , forming 5-membered chelate rings with Fe(II) or Cu(II). Conflicting coordination modes (e.g., monodentate vs. bidentate) can arise due to isomerism (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole derivatives). Resolving ambiguities requires X-ray crystallography and density functional theory (DFT) calculations to compare experimental bond lengths with predicted geometries .

Q. What experimental design considerations are critical when integrating this ligand into MOFs for sensor applications?

- Methodology : Key factors include:

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance fluorescence quenching efficiency for nitroaromatics.

- Node selection : Using Zn²⁺ or Cu²⁺ clusters to balance porosity and stability.

- Post-synthetic modification : Adjusting pore size via solvent-assisted ligand exchange (e.g., replacing H₂O with ethanol) to optimize guest molecule adsorption .

Q. How can contradictory thermal decomposition data be reconciled for coordination complexes of this ligand?

- Methodology : Discrepancies in TGA profiles (e.g., mass loss steps at 150–300°C vs. 400–600°C) may stem from variations in:

- Solvent retention : Bound ethanol or water molecules evaporate at lower temperatures.

- Metal-ligand bond strength : Stronger Fe-N bonds delay decomposition compared to weaker Cu-N interactions.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Cross-referencing with mass spectrometry (MS) and powder XRD post-annealing clarifies phase transitions .

Key Challenges and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。